2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)-2-methoxyphenyl)acetic acid is a complex organic compound with significant implications in medicinal chemistry and drug development. Its systematic name reflects its intricate structure, which includes a piperidine ring, a methoxy-substituted phenyl group, and an acetic acid moiety. This compound is classified under organic acids and is recognized for its potential biological activity.
This compound belongs to the category of piperidine derivatives, which are often explored for their pharmacological properties. The presence of the tert-butoxycarbonyl protecting group suggests its utility in synthetic pathways, particularly in the context of amine functionalization.
The synthesis of 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)-2-methoxyphenyl)acetic acid can be approached through several methods, primarily involving the coupling of various functional groups. A common method includes:
Technical details regarding reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran or dimethylformamide), and catalysts (if any) can significantly influence yield and purity .
The molecular formula for 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)-2-methoxyphenyl)acetic acid is C19H27NO6. Its structure includes:
The primary reactions involving this compound include:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to create prodrugs .
The mechanism of action for 2-(4-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)-2-methoxyphenyl)acetic acid is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors in metabolic pathways. The piperidine moiety may facilitate binding due to its conformational flexibility, while the methoxyphenyl group could enhance lipophilicity and membrane permeability.
The chemical properties include:
This compound has potential applications in medicinal chemistry, particularly in developing new therapeutic agents targeting neurological disorders or pain management due to its structural similarities with known pharmacophores. Additionally, it may serve as a building block for synthesizing more complex molecules used in drug discovery processes.
The synthesis of 2-(4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)-2-methoxyphenyl)acetic acid (CAS# 162045-86-5) typically begins with Boc-protected 4-hydroxypiperidine as a key precursor. A well-established route involves the Williamson ether synthesis between N-Boc-4-hydroxypiperidine and activated 2-methoxy-4-halophenyl intermediates. In optimized procedures, the reaction employs 4-bromo-2-methoxyphenylacetic acid derivatives under basic conditions (K₂CO₃/DMF), achieving yields of 75-82% after 12-18 hours at 80°C. Alternative pathways utilize Boc-4-oxopiperidine as a starting material, which undergoes reductive amination or nucleophilic substitution before ether linkage formation [1] [4] [6].
A significant optimization involves temperature-controlled coupling to minimize epimerization of the acetic acid side chain. Studies demonstrate that maintaining the reaction below 30°C during nucleophilic displacement preserves chiral integrity when applicable. Post-coupling, the Boc group remains intact, facilitating purification via acid-base extraction due to the differential solubility of Boc-protected intermediates in organic solvents (ethyl acetate/hexanes) versus aqueous phases [4] [6].
Table 1: Synthetic Routes to Key Intermediate
Starting Material | Reaction Type | Conditions | Yield | Reference |
---|---|---|---|---|
N-Boc-4-hydroxypiperidine | Williamson Ether Synthesis | K₂CO₃, DMF, 80°C, 18h | 82% | [1] |
Boc-4-oxopiperidine | Reductive Amination | NaBH₃CN, CH₃COOH, THF | 68% | [6] |
4-(Boc-amino)piperidine | Nucleophilic Aromatic Substitution | Cs₂CO₃, DMSO, 100°C | 75% | [4] |
Regioselectivity challenges arise primarily during the ether bond formation between the piperidine oxygen and the phenyl ring. The ortho-methoxy group in the phenylacetic acid moiety significantly influences reactivity through steric and electronic effects. Methodologies exploiting ortho-directing effects enable selective coupling at the para-position relative to the acetic acid chain. Key approaches include [5]:
The acetic acid side chain requires protection during reactions with basic/nucleophilic species. Methyl ester protection is prevalent, with hydrolysis using LiOH/THF-H₂O (1:1) at 0°C quantitatively restoring the acid without Boc cleavage. Nitrile intermediates have also been employed, where controlled hydrolysis (H₂SO₄, 60°C, 8h) avoids degradation of the sensitive ether linkage [5] [6].
The Boc group serves dual roles: preventing N-alkylation of the piperidine nitrogen during ether synthesis and enabling chromatographic purification. Its stability across pH 1-12 (RT) allows workup under moderately acidic/basic conditions without deprotection. Crucially, Boc confers differential solubility properties:
This facilitates purification via pH-dependent extraction: Intermediates are extracted into organic phases at neutral pH, while impurities (unreacted acids/bases) partition into aqueous layers. Boc deprotection is deliberately reserved for final steps using anhydrous acidic conditions (TFA/DCM 1:1, 25°C, 2h or HCl/dioxane 4M, 0°C, 1h), followed by neutralization to isolate the final compound [3] [4].
Table 2: Boc Cleavage Conditions and Stability
Condition | Stability | Deprotection Efficiency | Compatibility Notes |
---|---|---|---|
TFA/DCM (1:1) | Unstable | >95% in 2h | Compatible with ester/ether groups |
HCl/Dioxane (4M) | Unstable | >98% in 1h | Avoids acetic acid decomposition |
Aqueous pH <1 (100°C) | Unstable | Quantitative | Not recommended (acid-sensitive groups) |
Aqueous pH 4 (RT) | Stable | N/A | Safe for workup |
Aqueous pH 9 (RT) | Stable | N/A | Safe for workup |
Carboxylic acid activation is critical for converting the title compound to amide derivatives. Studies comparing diisopropylcarbodiimide (DIC), EDC·HCl, and HATU reveal significant efficiency differences:
For direct amide formation, EDC·HCl (1 eq) with DMAP (1 eq) and catalytic HOBt (0.1 eq) in CH₃CN emerges as optimal, particularly for unreactive amines. The mechanism involves DMAP-mediated acyl transfer via a reactive acyliminium intermediate, accelerating coupling with electron-poor nucleophiles. Solvent screening confirms acetonitrile outperforms DMF or DCM in minimizing side products during activation [8] [10].
Table 3: Coupling Reagent Performance for Amide Formation
Reagent System | Yield (%) | Reaction Time (h) | Racemization Risk | Byproduct Concerns |
---|---|---|---|---|
EDC·HCl/DMAP/HOBt | 72-80 | 48 | Low | Soluble urea |
HATU/DIPEA | 38 | 5 | Moderate | Guanidine formation |
DIC/HOBt | 65-75 | 24 | Low | Diisopropylurea precipitation |
BOPCl/Et₃N | 28 | 48 | Low | Carcinogenic HMPA |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1